molecular formula C10H20N2O4S2 B1588165 Diethyl L-cystinate CAS No. 583-89-1

Diethyl L-cystinate

Cat. No. B1588165
CAS RN: 583-89-1
M. Wt: 296.4 g/mol
InChI Key: CIKFAVCRANPUES-YUMQZZPRSA-N
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Description

Diethyl L-cystinate is a chemical compound that belongs to the class of amino acids. It is a derivative of L-cysteine and has a wide range of applications in the field of scientific research.

Scientific Research Applications

Hair Growth Enhancement

Research has shown that dietary supplements containing L-cystine can significantly improve hair growth. A study found that a specific L-cystine based supplement increased the anagen hair rate in women with telogen effluvium, suggesting L-cystine’s potential in treating hair loss (Lengg, Heidecker, Seifert, & Trüeb, 2007).

Enzyme Activity in Plants

Cystine lyase, an enzyme from cabbage leaves, has been partially purified and characterized. This study highlights the enzyme’s role in catalyzing reactions with cystine, cysteine, and other sulfur-containing compounds (Hall & Smith, 1983).

Blood-Retinal Barrier Transport

The expression and regulation of the L-cystine transporter at the inner blood-retinal barrier were investigated, demonstrating that diethyl maleate enhances L-cystine transport through transcriptional induction of the xCT gene (Tomi et al., 2002).

Cellular Protection Mechanisms

In human fibroblasts, the transport activity for cystine and glutamate is enhanced in response to diethyl maleate. This indicates a protective mechanism of cells against electrophilic attacks, involving increased intracellular levels of glutathione (Bannai, 1984).

Müller Cells Function

Research on Müller cells, a type of retinal cell, showed that oxidative stress conditions activate L-cystine transport due to enhanced transcription of the xCT gene. This study highlights the role of these cells in the retinal health and response to stress (Tomi et al., 2003).

Sulfur Amino Acid Requirement

A study exploring plasma and urinary amino acids in humans found that diets devoid of methionine and cystine had varied effects on urinary excretion of sulfur metabolites. This contributes to our understanding of sulfur amino acid requirements in human nutrition (Lakshmanan, Perera, Scrimshaw, & Young, 1976).

Nutritional Therapy and Medicine

L-cysteine's role in diet and supplements for health improvement and disease treatment is a topic of increasing interest. This review summarizes the benefits and discusses the need for more clinical trials to reach a consensus on its effectiveness (Clemente Plaza, García-Galbis, & Martínez-Espinosa, 2018).

Brain Health

Studies on the enhancement of L-cystine transport activity at the blood-brain barrier (BBB) suggest that L-cystine transport via system x(c)(-) at the BBB is induced under oxidative stress conditions, which is important for brain health (Hosoya et al., 2002).

Animal Nutrition

Research on the sulfur amino acid requirements in animals like pigs suggests that cystine can partially meet these requirements, providing insights into animal nutrition and feed formulation (Chung & Baker, 1992).

properties

IUPAC Name

ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S2/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2/h7-8H,3-6,11-12H2,1-2H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKFAVCRANPUES-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSSCC(C(=O)OCC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl L-cystinate

CAS RN

583-89-1
Record name L-Cystine, 1,1′-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl L-cystinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIETHYL L-CYSTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372Z51T1CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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